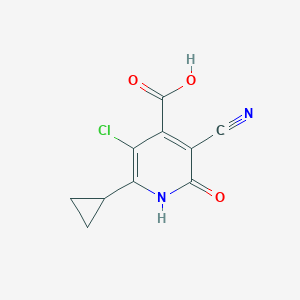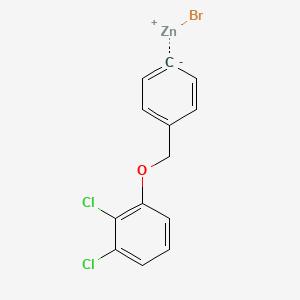
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperazine moiety, and a benzyl group. The presence of the Boc (tert-butoxycarbonyl) protecting group further adds to its stability and reactivity in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of the piperazine and benzyl groups. The Boc protecting group is then added to enhance the stability of the compound during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Uniqueness
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid is unique due to its specific structural features, including the combination of the pyrrolidine ring, piperazine moiety, and benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H31N3O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2S,4S)-4-(4-benzylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-15-17(13-18(24)19(25)26)23-11-9-22(10-12-23)14-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,25,26)/t17-,18-/m0/s1 |
InChI Key |
JTBYGZWXHCIGCM-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


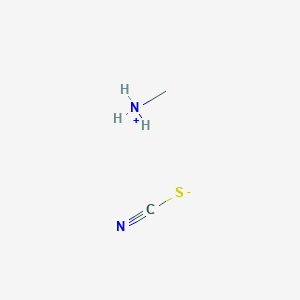
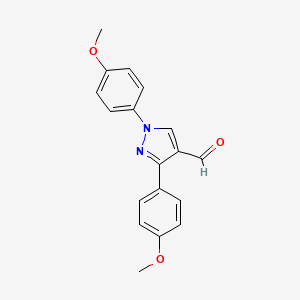

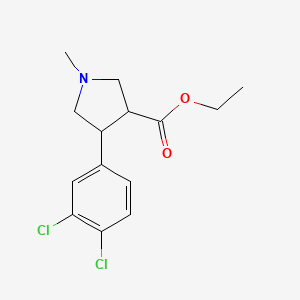
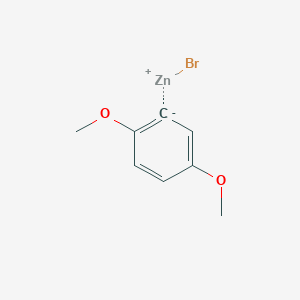
![(S)-5-Chloro-1,2-dimethyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one](/img/structure/B14880887.png)
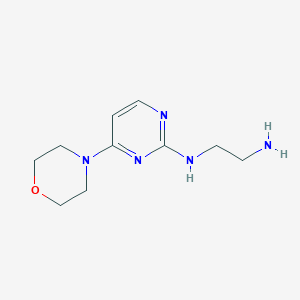
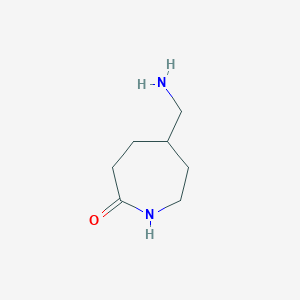
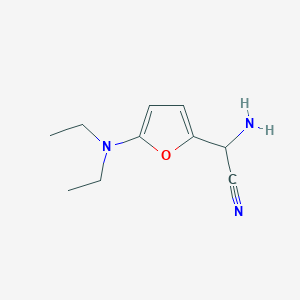
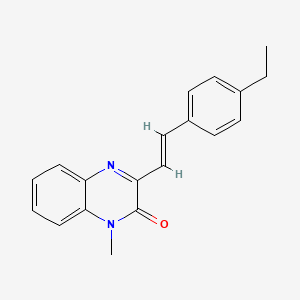
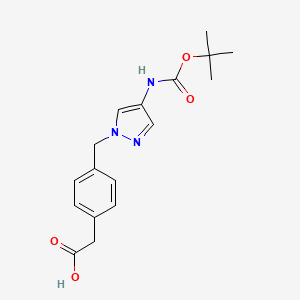
![4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14880908.png)
